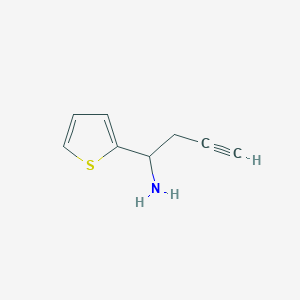

1-(Thiophen-2-yl)but-3-yn-1-amine

Description

1-(Thiophen-2-yl)but-3-yn-1-amine is an organosulfur compound featuring a thiophene ring conjugated to a but-3-yn-1-amine backbone. Its structure comprises a terminal alkyne and a primary amine group, making it a versatile intermediate in organic synthesis, particularly for click chemistry and pharmaceutical derivatization. The compound’s reactivity is influenced by the electron-rich thiophene ring and the alkyne’s propensity for cycloaddition reactions.

Properties

IUPAC Name |

1-thiophen-2-ylbut-3-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAJEOHLCBFYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)but-3-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with propargylamine under suitable conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)but-3-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-ylbut-3-yn-1-amine derivatives with reduced amine groups.

Substitution: N-substituted thiophene-2-ylbut-3-yn-1-amine derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)but-3-yn-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design and development.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)but-3-yn-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Benzyl-4-(Thiophen-2-yl)but-3-yn-1-amine (3e)

- Structure : Features a benzyl group on the amine nitrogen, altering steric and electronic properties.

- Synthesis: 36% yield via α-aminoketone reactions; characterized as a yellow oil .

- Physicochemical Properties :

- IR : Peaks at 1250 cm⁻¹ (C-O-Si) and 1030 cm⁻¹ (thiophene C-S).

- ¹H-NMR : δ 0.07 (s, 9H, Si(CH₃)₃), δ 6.91–7.33 (aromatic protons).

- EI-MS : m/z 331 (M⁺).

- Applications : Intermediate for pyrrolidine derivatives; benzyl group enhances stability but reduces amine reactivity compared to the target compound .

3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride

- Structure : Shorter alkyne chain (prop-2-yn vs. but-3-yn) and hydrochloride salt form.

- Molecular Formula : C₇H₈ClNS; molar mass 173.66 g/mol .

- Applications : Used in click chemistry due to terminal alkyne; hydrochloride improves solubility in polar solvents.

1-(Thiophen-2-yl)cyclopropanamine Hydrochloride

- Structure : Cyclopropane ring replaces the alkyne, introducing rigidity.

- Molecular Formula : C₇H₁₀ClNS; molar mass 175.67 g/mol .

Physicochemical and Spectroscopic Comparisons

*Calculated based on structural analogs.

Biological Activity

Overview

1-(Thiophen-2-yl)but-3-yn-1-amine is an organic compound characterized by a thiophene ring linked to a butynyl amine chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its interactions with various biological targets suggest a diverse range of pharmacological effects.

Target Interactions

This compound functions through several mechanisms, primarily involving interactions with enzymes and proteins. Notably, it has been reported to interact with cytochrome P450 enzymes, which are vital for drug metabolism in the liver. Additionally, this compound has shown the ability to inhibit monoamine oxidase, an enzyme critical for neurotransmitter regulation, thereby potentially influencing mood and cognitive functions.

Biochemical Pathways

The compound influences various biochemical pathways by modulating cell signaling and gene expression. It has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways, indicating its role in cellular homeostasis and stress response mechanisms.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibacterial agents .

Anticancer Potential

In vitro studies have highlighted the anticancer potential of thiophene derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of thiophene-based compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. The study concluded that the presence of the thiophene moiety enhances antimicrobial activity compared to non-thiophene analogs .

Study 2: Anticancer Effects

A recent investigation into the anticancer properties of thiophene derivatives revealed that this compound effectively inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF7). The compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS), leading to cellular stress and death .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.